molecular formula C14H20ClNO4S B5619886 1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)azepane

1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)azepane

Cat. No.: B5619886
M. Wt: 333.8 g/mol
InChI Key: VMMIISZGJWRIQB-UHFFFAOYSA-N
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Description

1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)azepane is a chemical compound that features a sulfonyl group attached to an azepane ring. The presence of the 4-chloro-2,5-dimethoxybenzene moiety adds unique chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)azepane typically involves the reaction of 4-chloro-2,5-dimethoxybenzenesulfonyl chloride with azepane. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)azepane can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted by other nucleophiles.

    Oxidation and Reduction: The sulfonyl group can participate in redox reactions under appropriate conditions.

    Hydrolysis: The compound can hydrolyze in the presence of water, especially under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution: Products depend on the nucleophile used.

    Oxidation: Sulfonic acids or sulfonates.

    Reduction: Sulfides or thiols.

    Hydrolysis: Corresponding sulfonic acids and azepane derivatives.

Scientific Research Applications

1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)azepane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its sulfonyl group.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)azepane involves its interaction with biological molecules through its sulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The exact molecular targets and pathways depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2,5-dimethoxybenzenesulfonyl chloride
  • 2-Chloro-5-methyl-4-phenylpyrimidine
  • 2-Fluoro-4,5-dimethoxybenzenesulfonyl chloride

Uniqueness

1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)azepane is unique due to the combination of the azepane ring and the 4-chloro-2,5-dimethoxybenzene moiety. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1-(4-chloro-2,5-dimethoxyphenyl)sulfonylazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO4S/c1-19-12-10-14(13(20-2)9-11(12)15)21(17,18)16-7-5-3-4-6-8-16/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMIISZGJWRIQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)N2CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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